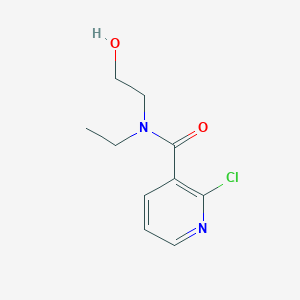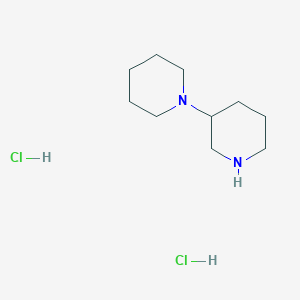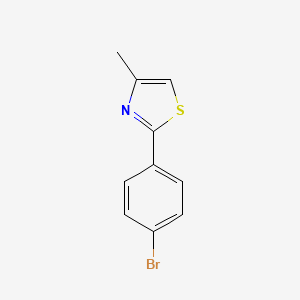
2-(4-Bromophenyl)-4-methyl-1,3-thiazole
Vue d'ensemble
Description
“2-(4-Bromophenyl)-4-methyl-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazole rings are found in many important drugs and molecules, including some antibiotics and Vitamin B1 (thiamine) .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a thiazole ring attached to a bromophenyl group and a methyl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the conditions and reagents present. Bromophenyl groups can undergo various reactions such as coupling reactions, and thiazole rings can participate in reactions like nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For example, bromophenyl groups are typically heavy and can influence the compound’s boiling point and density .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research conducted by Rodrigues and Bhalekar (2015) involved the synthesis of derivatives related to 2-(4-Bromophenyl)-4-methyl-1,3-thiazole, focusing on their biological efficacy. The compounds were evaluated for biological activities, although specific details of these activities were not provided in the abstract (Rodrigues & Bhalekar, 2015).
Antimicrobial and Antituberculosis Activity
Güzeldemirci and Küçükbasmacı (2010) synthesized a series of derivatives starting from a compound similar to this compound. These compounds were tested for antibacterial and antifungal activities using the microbroth dilution technique. Preliminary results revealed promising antimicrobial activities, and they were also evaluated for antituberculosis activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Crystal Structure Analysis
Iyengar et al. (2005) focused on the synthesis and crystal structure analysis of a compound closely related to this compound. The study provided detailed crystallographic information, indicating potential for material science applications (Iyengar et al., 2005).
Corrosion Inhibition
Kaya et al. (2016) conducted a study on the inhibition performances of derivatives of this compound against corrosion of iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the effectiveness of these compounds as corrosion inhibitors (Kaya et al., 2016).
Anticancer Potential
A study by Gomha et al. (2017) explored the synthesis of new pharmacophores containing the thiazole moiety, using methods similar to those used for this compound. These new compounds were evaluated for their anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPULWIUDRDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



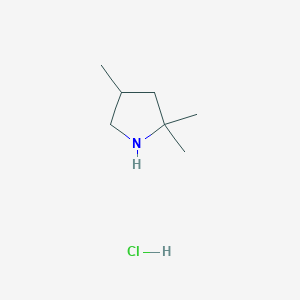
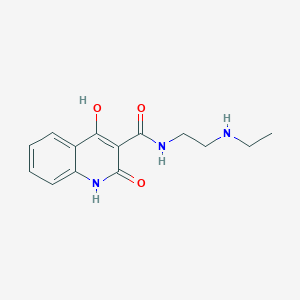

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)
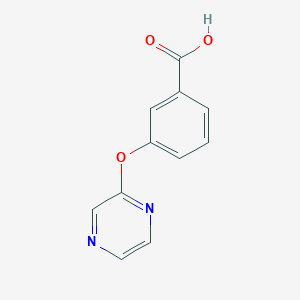

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)
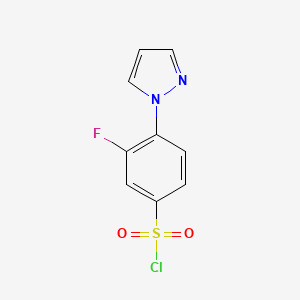
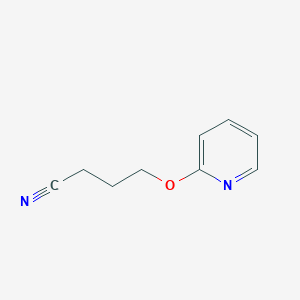
![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)

